Methyl L-pyroglutamate

Beschreibung

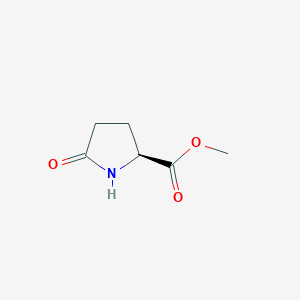

Eigenschaften

IUPAC Name |

methyl (2S)-5-oxopyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGPKMSGXAUKHT-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197767 |

Source

|

| Record name | Methyl 5-oxo-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4931-66-2 |

Source

|

| Record name | Methyl pyroglutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4931-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-oxo-L-prolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004931662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-oxo-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-oxo-L-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Characterization of Methyl L-pyroglutamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl L-pyroglutamate, a derivative of L-pyroglutamic acid, is a versatile organic compound with emerging significance in pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of its discovery, synthesis, and characterization. It details experimental protocols for its preparation and purification, and presents a thorough analysis of its spectroscopic properties. Furthermore, this document elucidates the current understanding of its biological activities, including its anti-inflammatory, antifungal, and neuritogenic effects, and explores the underlying signaling pathways. The information is structured to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound, chemically known as (S)-Methyl 5-oxopyrrolidine-2-carboxylate, is a chiral molecule that has garnered increasing interest for its diverse biological activities. As an ester derivative of L-pyroglutamic acid, a cyclic amino acid, it serves as a valuable building block in organic synthesis and a lead compound in the development of novel therapeutic and crop protection agents. This guide aims to consolidate the current knowledge on this compound, providing a detailed technical resource for the scientific community.

Discovery and Synthesis

While the precise historical account of the first synthesis of this compound is not extensively documented in readily available literature, its preparation is a logical extension of the chemistry of its parent compound, L-pyroglutamic acid. L-pyroglutamic acid itself was first obtained in 1882 by heating glutamic acid. The synthesis of this compound is primarily achieved through the esterification of L-pyroglutamic acid.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Fischer esterification of L-pyroglutamic acid with methanol, catalyzed by a strong acid. Thionyl chloride and sulfuric acid are frequently used catalysts for this transformation.

Experimental Protocol: Esterification of L-pyroglutamic acid using Methanol and Thionyl Chloride [1]

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

L-pyroglutamic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve L-pyroglutamic acid in anhydrous methanol. The molar ratio of L-pyroglutamic acid to methanol is typically in the range of 1:4 to 1:6.

-

Cool the mixture in an ice bath to 5-10 °C.

-

Slowly add thionyl chloride dropwise to the cooled solution while stirring. The molar ratio of L-pyroglutamic acid to thionyl chloride is approximately 1:0.1 to 1:0.2.

-

After the addition is complete, allow the reaction mixture to stir at 5-10 °C for 6-8 hours.

-

Upon completion of the reaction, carefully add sodium bicarbonate to neutralize the excess acid and stop the reaction.

-

Filter the reaction mixture to remove any solid precipitates.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

For purification, dissolve the crude product in dichloromethane and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield purified this compound.

Logical Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of this compound.

Physicochemical and Spectroscopic Characterization

This compound is typically a colorless to light orange or yellow clear liquid at room temperature. Its purity is often determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO₃ | [2] |

| Molecular Weight | 143.14 g/mol | [2] |

| CAS Number | 4931-66-2 | [2] |

| Appearance | Colorless to light orange/yellow clear liquid | [3] |

| Purity | >98.0% (GC) | [3] |

| Specific Rotation [α]20/D | +9.0 to +12.0 deg (c=1, ethanol) | [3] |

Spectroscopic Data

While a dedicated, high-resolution spectrum with detailed assignments for this compound is not consistently available in the searched literature, the expected chemical shifts can be inferred from the spectra of its parent compound, L-pyroglutamic acid, and general principles of NMR spectroscopy.

Expected ¹H NMR Spectral Data (in CDCl₃):

-

δ ~ 4.2 ppm (dd, 1H): Corresponds to the α-proton (CH) at the stereocenter.

-

δ ~ 3.7 ppm (s, 3H): Represents the protons of the methyl ester group (-OCH₃).

-

δ ~ 2.2-2.5 ppm (m, 4H): A complex multiplet arising from the two diastereotopic methylene groups (-CH₂CH₂-) in the pyrrolidone ring.

-

δ ~ 6.5-7.5 ppm (br s, 1H): A broad singlet corresponding to the amide proton (-NH-).

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

δ ~ 175 ppm: Carbonyl carbon of the amide.

-

δ ~ 172 ppm: Carbonyl carbon of the methyl ester.

-

δ ~ 57 ppm: α-carbon (CH).

-

δ ~ 52 ppm: Methyl carbon of the ester (-OCH₃).

-

δ ~ 30 ppm: Methylene carbon adjacent to the amide carbonyl.

-

δ ~ 25 ppm: Methylene carbon adjacent to the α-carbon.

The mass spectrum of this compound obtained by electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 143. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 112, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 84. Further fragmentation of the pyrrolidone ring would also be expected.

Proposed Electron Ionization Mass Spectrometry Fragmentation:

Caption: Proposed primary fragmentation pathways of this compound in EI-MS.

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Expected FTIR Vibrational Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H stretch | Amide |

| ~2950, ~2850 | C-H stretch | Aliphatic |

| ~1740 | C=O stretch | Ester |

| ~1680 | C=O stretch (Amide I) | Amide |

| ~1200 | C-O stretch | Ester |

Biological Activities and Mechanisms of Action

This compound and its analogues have demonstrated a range of biological activities, making them promising candidates for further investigation in drug discovery and development.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties. Studies suggest that its mechanism of action involves the modulation of key inflammatory signaling pathways. It has been reported to ameliorate the inflammatory response mediated by lipopolysaccharide (LPS) by affecting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the nuclear translocation of Nuclear Factor-kappa B (NF-κB).

Proposed Anti-inflammatory Signaling Pathway:

Caption: Inhibition of LPS-induced inflammation by this compound via MAPK and NF-κB pathways.

Antifungal Activity

Analogues of L-pyroglutamic acid, including its esters, have demonstrated significant antifungal activity against various phytopathogenic fungi, such as Phytophthora infestans. The bioassays and structure-activity relationship (SAR) studies have shown that the esterification of L-pyroglutamic acid can enhance its antifungal potency. The precise mechanism of action is still under investigation but is thought to involve the disruption of fungal cell integrity or key metabolic pathways.

Experimental Protocol: In Vitro Antifungal Activity Assay

This protocol outlines a general method for assessing the antifungal activity of this compound.

Materials:

-

This compound

-

Target fungal strain (e.g., Phytophthora infestans)

-

Potato Dextrose Agar (PDA) medium

-

Dimethyl sulfoxide (DMSO) as a solvent

-

Sterile Petri dishes

-

Incubator

Procedure:

-

Prepare PDA medium and sterilize it by autoclaving.

-

Dissolve this compound in DMSO to prepare a stock solution.

-

Add appropriate concentrations of the stock solution to the molten PDA to achieve the desired final concentrations of the test compound. A control plate with DMSO alone should also be prepared.

-

Pour the PDA containing the test compound or control into sterile Petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a mycelial plug of the target fungus.

-

Incubate the plates at the optimal temperature for fungal growth.

-

Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of inhibition of mycelial growth for each concentration of this compound compared to the control.

Neuritogenic Activity

Certain derivatives of L-pyroglutamic acid have been found to exhibit neuritogenic activity, promoting the growth of neurites in neuronal cell lines such as PC-12 cells when induced by Nerve Growth Factor (NGF). This suggests a potential role for these compounds in neuroregeneration and the treatment of neurodegenerative disorders. The exact signaling pathways involved are not fully elucidated but may involve the modulation of neurotrophic factor signaling.

Applications and Future Perspectives

The diverse biological activities of this compound and its derivatives highlight their potential in several areas:

-

Drug Development: Its anti-inflammatory and potential neuroprotective properties make it a promising scaffold for the development of new drugs for inflammatory and neurodegenerative diseases.

-

Agrochemicals: The antifungal activity of L-pyroglutamic acid esters suggests their potential as environmentally friendly fungicides for crop protection.

-

Chiral Synthesis: As a chiral building block, this compound is a valuable starting material for the asymmetric synthesis of complex organic molecules.

Future research should focus on a more detailed elucidation of the mechanisms of action for its various biological activities, including the identification of specific molecular targets. Further optimization of its structure through medicinal chemistry approaches could lead to the development of more potent and selective therapeutic and agrochemical agents.

Conclusion

This compound is a readily accessible and versatile chiral molecule with a growing body of evidence supporting its potential as a bioactive compound. This technical guide has provided a comprehensive overview of its synthesis, characterization, and biological activities, intended to serve as a valuable resource for researchers and professionals. Continued investigation into this promising molecule is warranted to fully unlock its therapeutic and practical potential.

References

Spectroscopic Profile of Methyl L-Pyroglutamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl L-Pyroglutamate, a derivative of L-pyroglutamic acid. The information enclosed is intended to support research and development activities by offering detailed spectroscopic data (NMR, IR, MS) and the corresponding experimental protocols.

Introduction to this compound

This compound, also known as (S)-Methyl 5-oxopyrrolidine-2-carboxylate, is a cyclic amino acid derivative. It serves as a valuable chiral building block in the synthesis of various pharmaceutical compounds and is of significant interest in medicinal chemistry and drug discovery. Understanding its structural and chemical properties through spectroscopic analysis is fundamental for its application in complex organic synthesis.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The data is summarized in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.20 | dd | ~8.0, ~4.0 | H-2 (α-CH) |

| ~3.75 | s | - | -OCH₃ |

| ~2.50 - 2.30 | m | - | H-3, H-4 (CH₂) |

| ~2.20 - 2.00 | m | - | H-3, H-4 (CH₂) |

| ~6.50 | br s | - | N-H |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. Data is compiled from publicly available spectra. Specific peak assignments are based on typical chemical shift values for similar structures.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C-5 (Amide C=O) |

| ~172.0 | C-1 (Ester C=O) |

| ~56.0 | C-2 (α-CH) |

| ~52.0 | -OCH₃ |

| ~29.0 | C-4 (CH₂) |

| ~25.0 | C-3 (CH₂) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for this compound are presented below.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch (Amide) |

| ~2950 | Medium | C-H Stretch (Aliphatic) |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~1680 | Strong | C=O Stretch (Amide, Lactam) |

| ~1440 | Medium | C-H Bend (CH₂) |

| ~1260 | Strong | C-O Stretch (Ester) |

Note: These are characteristic absorption bands for the functional groups present in this compound and are based on general IR correlation tables.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion |

| 143 | [M]⁺ (Molecular Ion) |

| 112 | [M - OCH₃]⁺ |

| 84 | [M - COOCH₃]⁺ |

| 56 | [C₃H₄O]⁺ or [C₃H₂N]⁺ |

Note: The fragmentation pattern is a plausible pathway under electron ionization (EI) conditions, based on the structure of this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: pulse angle of 45-90 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the reference standard.

FT-IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid):

-

Place a small drop of liquid this compound between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

-

Sample Preparation (Solution):

-

Dissolve the sample in a suitable transparent solvent (e.g., chloroform, carbon tetrachloride). The solvent should not have strong absorptions in the regions of interest.

-

Place the solution in a liquid sample cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates or the solvent-filled cell.

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition:

-

ESI-MS: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system. The ESI source will generate protonated molecules [M+H]⁺.

-

EI-MS: Introduce the sample (typically after vaporization) into the EI source, where it is bombarded with high-energy electrons to generate a molecular ion [M]⁺ and various fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Detailed workflow for NMR spectroscopic experiments.

Conclusion

This technical guide provides essential spectroscopic data and standardized protocols for the analysis of this compound. The presented NMR, IR, and MS data, along with the detailed experimental workflows, serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the accurate identification and characterization of this important molecule.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Methyl L-Pyroglutamate

This compound, a derivative of L-pyroglutamic acid, is a versatile chiral building block of significant interest in organic synthesis and pharmaceutical development. Its rigid, cyclic structure and reactive functional groups make it a valuable starting material for the synthesis of complex molecules, including peptide analogues and pharmacologically active compounds. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its applications in research and development.

Core Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions.[1][2][3][4] Its properties are summarized below.

Table 1: Identifiers and Molecular Characteristics

| Property | Value | Source(s) |

| CAS Number | 4931-66-2 | [1][2][3][5] |

| IUPAC Name | methyl (2S)-5-oxopyrrolidine-2-carboxylate | [6][7] |

| Synonyms | L-Pyroglutamic Acid Methyl Ester, Methyl (S)-5-Oxopyrrolidine-2-carboxylate, H-Pyr-OMe | [1][2][3] |

| Molecular Formula | C₆H₉NO₃ | [2][3][5][8] |

| Molecular Weight | 143.14 g/mol | [2][3][5][9] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Physical State | Liquid | [1][3][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][3][4] |

| Boiling Point | 135 °C (at 760 mmHg); 90 °C (at 0.3 mmHg) | [1][2][5][10] |

| Density | 1.226 - 1.25 g/cm³ | [1][2][3][5] |

| Refractive Index | 1.486 - 1.49 | [1][2][5] |

| Specific Optical Rotation ([α]²⁰/D) | +9.0° to +12.0° (c=1, ethanol) | [1][2][4] |

| Solubility | Sparingly soluble in ethanol; slightly soluble in chloroform; soluble in DMSO (up to 100 mg/mL) | [3][5][10] |

| Storage Conditions | Store at room temperature (<15°C) in a cool, dark place under an inert atmosphere. Air sensitive. | [1][4][5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research.

Synthesis of this compound

This compound is commonly synthesized via the esterification of L-pyroglutamic acid. A representative protocol is adapted from patent literature.[2]

Objective: To synthesize this compound from L-pyroglutamic acid.

Materials:

-

L-pyroglutamic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Reaction vessel with stirring and temperature control

Procedure:

-

Dissolve L-pyroglutamic acid in anhydrous methanol in the reaction vessel. A typical molar ratio is approximately 1:5 (L-pyroglutamic acid : methanol).[2]

-

Cool the solution to between 5-10°C.[2]

-

Slowly add thionyl chloride as a catalyst to the cooled solution while stirring. The molar ratio of L-pyroglutamic acid to thionyl chloride is around 1:0.15.[2]

-

Maintain the reaction temperature at 5-10°C and continue stirring for 6-8 hours.[2]

-

After the reaction period, terminate the reaction by carefully adding sodium bicarbonate to neutralize the acidic catalyst until effervescence ceases.[2]

-

The resulting product is this compound, which can be isolated and purified using standard techniques such as filtration and distillation under reduced pressure.

Synthesis of N-Boc-Methyl L-pyroglutamate

For applications in peptide synthesis, the amine group of this compound is typically protected, often with a tert-butoxycarbonyl (Boc) group.[2][9]

Objective: To synthesize N-Boc-Methyl L-pyroglutamate for use as a protected amino acid derivative.

Materials:

-

This compound

-

Dichloromethane (DCM, anhydrous)

-

4-Dimethylaminopyridine (DMAP)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Reaction vessel with stirring

Procedure:

-

Dissolve this compound in anhydrous dichloromethane.

-

Add a catalytic amount of DMAP to the solution.[2]

-

Add di-tert-butyl dicarbonate to the mixture. This is often done in batches to control the reaction.[2]

-

Stir the reaction at room temperature overnight.[9]

-

Upon completion, the solvent is typically removed under reduced pressure, and the resulting N-Boc-Methyl L-pyroglutamate is purified, for example, by recrystallization or chromatography.

Analytical Methods

The purity and identity of this compound are commonly assessed using chromatographic and spectroscopic techniques.

-

Gas Chromatography (GC): Purity is frequently quantified by GC analysis, with commercial standards often exceeding 98.0% purity.[1][4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for purity assessment, particularly for non-volatile derivatives.[11] A typical setup might involve a C18 column with a mobile phase gradient of acetonitrile and an aqueous buffer.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule.[1][4]

-

Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight and fragmentation pattern of the compound.[7] It is noted that free glutamine and glutamic acid can cyclize to pyroglutamic acid in the ion source of a mass spectrometer, an artifact that should be considered in complex sample analysis.[12]

Chemical Reactivity and Applications

This compound is a key intermediate in the synthesis of a variety of molecules due to its defined stereochemistry and functional groups.

The primary applications include:

-

Peptide Synthesis: After N-protection, it serves as a crucial building block for introducing a pyroglutamyl (pGlu) residue at the N-terminus of synthetic peptides.[3][6] This modification can confer resistance to degradation by aminopeptidases.[6]

-

Chiral Intermediate: It is a versatile chiral source for the asymmetric synthesis of pharmaceuticals and other complex organic molecules.[6]

-

Drug Discovery: Derivatives and analogues of L-pyroglutamic acid have been synthesized and evaluated for a range of biological activities, including antifungal and anti-inflammatory properties.[13]

Visualization of Experimental and Logical Workflows

General Synthesis Workflow

The synthesis of protected this compound for use in further applications follows a logical two-step process starting from L-pyroglutamic acid.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound, after protection, is incorporated into peptide chains using established synthesis methodologies like Solid-Phase Peptide Synthesis (SPPS).

References

- 1. EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs - Google Patents [patents.google.com]

- 2. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,3-methano-glutamic and -pyroglutamic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chimia.ch [chimia.ch]

- 9. US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs - Google Patents [patents.google.com]

- 10. apexbt.com [apexbt.com]

- 11. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl L-Pyroglutamate (CAS 4931-66-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl L-pyroglutamate, with the CAS number 4931-66-2, is a derivative of the naturally occurring amino acid L-glutamic acid. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and its emerging applications in the pharmaceutical and cosmetic industries. Particular focus is given to its neuroprotective and anti-inflammatory activities, with detailed experimental protocols and an exploration of its potential mechanisms of action involving key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

This compound, also known as L-pyroglutamic acid methyl ester, is a cyclic amide and a methyl ester derivative of L-pyroglutamic acid. L-pyroglutamic acid itself is formed through the intramolecular cyclization of L-glutamic acid.[1] This compound has garnered interest for its potential biological activities, including neuroprotective and anti-inflammatory effects, making it a person of interest in pharmaceutical research.[2] It is also utilized in the cosmetics industry as a skin-conditioning agent. This guide will delve into the technical properties and uses of this compound, providing a detailed resource for scientific and drug development applications.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4931-66-2 | [3] |

| Molecular Formula | C6H9NO3 | [3] |

| Molecular Weight | 143.14 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 90 °C at 0.3 mmHg | [4] |

| Density | 1.226 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.486 | [4] |

| Optical Rotation | [α]20/D +10.5° (c = 1 in ethanol) | [4] |

| Solubility | Soluble in water, ethanol, DMSO, chloroform, dichloromethane, and ethyl acetate. | [5] |

Synthesis and Purification

This compound is commonly synthesized from L-glutamic acid. A prevalent method involves the esterification of L-pyroglutamic acid, which is first obtained by the cyclization of L-glutamic acid.

Detailed Experimental Protocol: Synthesis from L-Glutamic Acid

This protocol describes a two-step synthesis of this compound from L-glutamic acid.

Step 1: Cyclization of L-Glutamic Acid to L-Pyroglutamic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place L-glutamic acid.

-

Heating: Heat the flask to 180 °C. This will cause the L-glutamic acid to melt and undergo cyclization with the loss of a water molecule.[1]

-

Reaction Time: Maintain the temperature for a sufficient time to ensure complete cyclization (typically 2-4 hours, monitor by TLC).

-

Cooling and Dissolution: Allow the reaction mixture to cool to below 100 °C. Dissolve the resulting solid in hot water.

-

Crystallization: Cool the aqueous solution to room temperature to allow L-pyroglutamic acid to crystallize.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Step 2: Esterification of L-Pyroglutamic Acid to this compound

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend the dried L-pyroglutamic acid in absolute methanol.[3]

-

Cooling: Cool the suspension in an ice bath to 0-5 °C.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the cooled suspension while maintaining the temperature below 10 °C.[3]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by silica gel column chromatography.[6][7]

-

Column Preparation: Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to separate the product from impurities.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Biological Activities and Uses

This compound and its parent compound, L-pyroglutamic acid, have demonstrated several biological activities, with neuroprotection and anti-inflammation being the most prominent.

Neuroprotective Activity

L-pyroglutamic acid has been shown to interact with glutamate receptors in the brain.[4] While high concentrations of glutamate can be excitotoxic to neurons, some studies suggest that L-pyroglutamic acid may offer neuroprotective effects.[8] This is thought to occur through the modulation of glutamate receptor activity and downstream signaling pathways.

Experimental Protocol: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity in HT22 Cells

This protocol is a common method to assess the neuroprotective effects of a compound against glutamate-induced oxidative stress in the HT22 hippocampal neuronal cell line.[9][10]

-

Cell Culture: Culture HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed HT22 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induction of Excitotoxicity: Add glutamate to the wells to a final concentration of 2-5 mM to induce cell death. Include a vehicle control (no glutamate) and a positive control (glutamate only).

-

Incubation: Incubate the plates for 24 hours.

-

Cell Viability Assay (MTT Assay):

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Anti-inflammatory Activity

This compound has been isolated from Portulaca oleracea and is reported to possess anti-inflammatory activity.[11] The anti-inflammatory effects of its parent compound, L-pyroglutamic acid, have been demonstrated by its ability to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[2]

Experimental Protocol: In Vitro Anti-inflammatory Assay in BV-2 Microglial Cells

This protocol assesses the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in LPS-stimulated BV-2 microglial cells.[12]

-

Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed BV-2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to attach overnight.

-

Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a vehicle control (no LPS) and a positive control (LPS only).

-

Incubation: Incubate the plates for 24 hours.

-

Nitric Oxide Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent in a 96-well plate.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Determine the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Proposed Mechanism of Action and Signaling Pathways

The biological effects of this compound are likely mediated through its conversion to L-pyroglutamic acid, which can interact with glutamate receptors. Glutamate receptor signaling is complex and can activate multiple downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are crucial regulators of inflammation and cell survival.[13][14]

Based on the known interactions of glutamate and the observed biological activities of L-pyroglutamic acid, a potential signaling pathway is proposed. L-pyroglutamic acid may act as a partial agonist or modulator at metabotropic glutamate receptors (mGluRs).[15] This interaction could lead to the modulation of downstream signaling cascades. For instance, it might inhibit the pro-inflammatory NF-κB pathway, thereby reducing the expression of inflammatory mediators like iNOS and COX-2. Simultaneously, it could influence the MAPK pathway, which is involved in both pro-inflammatory and cell survival signals. The net effect of this modulation could be a reduction in inflammation and an enhancement of neuronal survival, explaining its observed anti-inflammatory and neuroprotective properties.

Conclusion

This compound (CAS 4931-66-2) is a versatile compound with established applications in the cosmetic industry and significant potential in the pharmaceutical sector. Its neuroprotective and anti-inflammatory properties, likely mediated through the modulation of glutamate receptor signaling and key inflammatory pathways such as NF-κB and MAPK, make it a compelling candidate for further investigation in the context of neurodegenerative and inflammatory diseases. The detailed protocols and mechanistic insights provided in this guide aim to facilitate future research and development efforts centered on this promising molecule.

References

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. L-pyroglutamic acid inhibits energy production and lipid synthesis in cerebral cortex of young rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pianetachimica.it [pianetachimica.it]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. A proteomic analysis of the effect of mapk pathway activation on l-glutamate-induced neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. column-chromatography.com [column-chromatography.com]

- 7. column-chromatography.com [column-chromatography.com]

- 8. oatext.com [oatext.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation | MDPI [mdpi.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

The Biological Significance of Methyl L-pyroglutamate: A Technical Guide for Researchers

Abstract

Methyl L-pyroglutamate, the methyl ester of L-pyroglutamic acid, is a versatile molecule whose biological significance is multifaceted. Primarily recognized as a crucial chiral intermediate in the synthesis of pharmaceuticals and other complex organic molecules, its direct biological activities are a subject of ongoing investigation. This technical guide provides an in-depth analysis of the established roles of this compound, its metabolic fate, and its relationship with L-pyroglutamic acid, a key metabolite in the γ-glutamyl cycle. While initial commercial claims have linked this compound to anti-inflammatory effects via MAPK and NF-κB signaling, a review of the primary literature indicates this mechanism is attributed to a different compound, 1-Carbomethoxy-β-carboline, also found in Portulaca oleracea. This guide will clarify these findings and focus on the substantiated biological relevance of this compound as a synthetic precursor and a potential prodrug of L-pyroglutamic acid. Detailed experimental protocols for its synthesis and proposed biological evaluation are provided to facilitate further research.

Introduction

This compound ((S)-Methyl 5-oxopyrrolidine-2-carboxylate) is a derivative of L-pyroglutamic acid, a cyclized form of glutamic acid.[1] Its utility spans various industries, including pharmaceuticals, cosmetics, and food science.[2] In the pharmaceutical sector, it serves as a valuable building block for synthesizing more complex molecules, leveraging its chiral nature to achieve stereospecificity.[3] Its purported role in improving drug bioavailability has made it a compound of interest for drug development professionals.[2]

A key aspect of the biological significance of this compound is its potential to act as a prodrug for L-pyroglutamic acid. It is hypothesized that in vivo, the methyl ester group is readily hydrolyzed by ubiquitous esterase enzymes to release L-pyroglutamic acid and methanol. L-pyroglutamic acid is a metabolite in the γ-glutamyl cycle, a critical pathway for glutathione synthesis and amino acid transport.[4] Therefore, the biological effects of this compound may be largely attributable to the physiological functions of L-pyroglutamic acid, which include influencing neurotransmission by interacting with glutamate receptors.[5][6]

This guide will provide a comprehensive overview of the synthesis of this compound, its established applications as a synthetic intermediate, its probable metabolic pathway, and the biological roles of its primary metabolite, L-pyroglutamic acid. Furthermore, we present detailed experimental protocols for researchers to synthesize and evaluate this compound, aiming to clarify its biological functions and encourage further investigation.

Physicochemical Properties and Synthesis

This compound is a colorless to pale yellow liquid or low-melting solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4931-66-2 | [3] |

| Molecular Formula | C₆H₉NO₃ | [3] |

| Molecular Weight | 143.14 g/mol | [3] |

| Melting Point | 69-71 °C | [7] |

| Boiling Point | 361.6 °C at 760 mmHg | [7] |

| Density | 1.209 g/cm³ | [7] |

| Solubility | Soluble in dichloromethane | [7] |

Synthesis of this compound

This compound is commonly synthesized by the esterification of L-pyroglutamic acid with methanol. A common method involves the use of thionyl chloride as a catalyst.[3]

Caption: Synthesis of this compound via esterification.

Biological Significance and Metabolism

Role as a Synthetic Intermediate

The primary and most well-documented role of this compound is as a chiral starting material in organic synthesis. Its rigid, cyclic structure and defined stereochemistry make it an ideal precursor for a variety of more complex molecules.

-

Synthesis of Boc-L-Pyroglutamic acid methyl ester: this compound is a direct precursor in the synthesis of N-tert-Butoxycarbonyl-L-pyroglutamic acid methyl ester (Boc-L-Pyr-OMe), a protected amino acid derivative used in peptide synthesis.[3][8]

-

Synthesis of Dodecyl Pyroglutamate: It serves as an intermediate in the enzymatic or chemical synthesis of dodecyl pyroglutamate, a compound with applications in the cosmetics industry.[9]

-

Synthesis of Pyroglutamic Acid Analogs: It is a foundational molecule for the generation of various pyroglutamic acid derivatives with potential therapeutic activities.[10]

Proposed Metabolism: A Prodrug Hypothesis

Given its ester structure, it is highly probable that this compound is rapidly hydrolyzed in vivo by nonspecific esterases present in plasma, the liver, and other tissues. This enzymatic action would cleave the methyl ester bond, releasing L-pyroglutamic acid and methanol. This metabolic conversion is central to the hypothesis that this compound functions as a prodrug for L-pyroglutamic acid, delivering the active metabolite to systemic circulation.

Caption: Proposed metabolism and biological interactions.

Biological Roles of L-Pyroglutamic Acid

The biological significance of this compound is therefore intrinsically linked to the functions of L-pyroglutamic acid.

-

The γ-Glutamyl Cycle: L-pyroglutamic acid is a key intermediate in the γ-glutamyl cycle, a six-enzyme pathway responsible for the synthesis and degradation of glutathione.[4] Glutathione is the most abundant endogenous antioxidant, crucial for cellular protection against oxidative stress.

-

Neurological Activity: L-pyroglutamic acid can cross the blood-brain barrier and has been shown to interact with the glutamatergic system. Studies have demonstrated that it can decrease both Na⁺-dependent and Na⁺-independent glutamate binding, suggesting it may modulate glutamate neurotransmission.[5][6] However, it does not appear to cause significant neurotoxicity.[5]

-

Metabolic Effects: At high concentrations (0.5 to 3 mM), L-pyroglutamic acid has been shown to impair brain energy production in vitro by reducing CO₂ production, lipid biosynthesis, and ATP levels.[11]

Quantitative Data

Quantitative data on the direct biological activity of this compound is scarce in publicly available literature. The following table summarizes relevant data for its metabolite, L-pyroglutamic acid.

| Parameter | Compound | Value | Conditions | Reference |

| CO₂ Production Inhibition | L-Pyroglutamic Acid | ~50% | 0.5 - 3 mM in rat cerebral cortex | [11] |

| Lipid Biosynthesis Inhibition | L-Pyroglutamic Acid | ~20% | 0.5 - 3 mM in rat cerebral cortex | [11] |

| ATP Level Reduction | L-Pyroglutamic Acid | ~52% | 3 mM in rat cerebral cortex | [11] |

| NADH:cytochrome c oxireductase Inhibition | L-Pyroglutamic Acid | ~40% | 0.5 - 3.0 mM in rat cerebral cortex | [11] |

| Plasma Level Increase (Oral Admin) | L-Pyroglutamic Acid | 56x (adult mice) | 0.5 g/kg oral administration | [12] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the procedure described in patent CN106336371A.[3]

Materials:

-

L-pyroglutamic acid

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve L-pyroglutamic acid in anhydrous methanol (e.g., a molar ratio of 1:5 of acid to methanol).

-

Cool the mixture in an ice bath to 5-10 °C.

-

Slowly add thionyl chloride dropwise to the stirred solution (e.g., 0.15 molar equivalents relative to L-pyroglutamic acid).

-

Maintain the reaction temperature between 5-10 °C and stir for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, slowly add sodium bicarbonate to neutralize the excess acid and stop the reaction.

-

Filter the mixture to remove any solids.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).

Proposed In Vitro Metabolic Stability Assay

This generic protocol for a microsomal stability assay can be used to test the hypothesis that this compound is hydrolyzed by liver enzymes.[2][13]

Materials:

-

This compound

-

Liver microsomes (human, rat, or mouse)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (or NADPH)

-

Acetonitrile (ACN) with an internal standard

-

96-well plates

-

Incubator/shaker at 37 °C

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

-

Prepare the incubation mixture in a 96-well plate containing phosphate buffer and liver microsomes (e.g., 0.5 mg/mL protein concentration).

-

Pre-incubate the plate at 37 °C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system. A control group without NADPH should be included.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the disappearance of this compound and the appearance of L-pyroglutamic acid over time using a validated LC-MS/MS method.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caption: Workflow for evaluating this compound.

Conclusion and Future Directions

The primary biological significance of this compound, based on current evidence, lies in its role as a versatile chiral intermediate for chemical synthesis and its high potential as a prodrug for L-pyroglutamic acid. While claims of its direct anti-inflammatory action via the MAPK/NF-κB pathway are not substantiated by primary literature, the biological effects of its metabolite, L-pyroglutamic acid, are well-documented and center on its involvement in the γ-glutamyl cycle and modulation of the glutamatergic system.

Future research should focus on quantitatively determining the rate of in vivo hydrolysis of this compound to confirm its prodrug characteristics. Furthermore, while the specific anti-inflammatory mechanism has been misattributed, direct investigation into the anti-inflammatory and other biological properties of this compound itself is warranted to determine if it possesses unique activities independent of its conversion to L-pyroglutamic acid. The protocols provided in this guide offer a framework for such investigations, which will be crucial for fully elucidating the therapeutic potential of this compound.

References

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Neurochemical effects of L-pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cas 108963-96-8,Boc-L-Pyroglutamic acid methyl ester | lookchem [lookchem.com]

- 8. Boc-L-Pyroglutamic acid methyl ester | 108963-96-8 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. L-pyroglutamic acid inhibits energy production and lipid synthesis in cerebral cortex of young rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyroglutamate kinetics and neurotoxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mttlab.eu [mttlab.eu]

The Natural Occurrence of Methyl L-pyroglutamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl L-pyroglutamate, the methyl ester of L-pyroglutamic acid, is a naturally occurring amino acid derivative. While its parent compound, L-pyroglutamic acid, is ubiquitous in biological systems and well-studied, the natural distribution and biosynthesis of this compound are less characterized. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, including its identified sources, and outlines detailed experimental protocols for its extraction, identification, and quantification. Putative biosynthetic and metabolic pathways are also discussed to provide a framework for future research.

Introduction

L-pyroglutamic acid (pGlu), a cyclized derivative of L-glutamic acid, is a key metabolite in the γ-glutamyl cycle and is found in a wide range of biological tissues and fluids. Its methyl ester, this compound, has been identified in select natural sources and is of growing interest due to its potential biological activities. This document serves as a technical resource for researchers and professionals in drug development, summarizing the known occurrences of this compound and providing methodologies for its study.

Natural Occurrence of this compound

This compound has been identified in a limited number of plant species and fermented products. While its quantitative presence is not extensively documented in the literature, its confirmed sources are listed below.

Table 1: Documented Natural Sources of this compound

| Natural Source | Organism/Product Type | Reference |

| Purslane | Portulaca oleracea L. | [1] |

| Camellia Japonica Petal Wine | Fermented Beverage | [2] |

It is important to note that while the presence of this compound has been confirmed in these sources, specific concentration ranges are not yet well-established in peer-reviewed literature. Quantification of this compound requires the development and validation of specific analytical methods for each matrix.

Biosynthesis and Metabolism

The precise biosynthetic pathway of this compound has not been fully elucidated. However, it is logical to propose a two-step pathway involving the well-characterized formation of its precursor, L-pyroglutamic acid, followed by an enzymatic methylation step.

Formation of L-Pyroglutamic Acid

L-pyroglutamic acid can be formed through two primary mechanisms:

-

Enzymatic Cyclization: Glutaminyl cyclase (QC) catalyzes the intramolecular cyclization of N-terminal L-glutamine residues on peptides to form L-pyroglutamyl residues, with the release of ammonia.

-

Non-Enzymatic Cyclization: L-glutamic acid or L-glutamine can spontaneously cyclize to form L-pyroglutamic acid, a process that can be accelerated by heat and acidic or alkaline conditions. This is particularly relevant in food processing and fermentation.[3][4]

Putative Methylation of L-Pyroglutamic Acid

The conversion of L-pyroglutamic acid to this compound would involve an esterification reaction. In a biological context, this is likely catalyzed by a methyltransferase enzyme, utilizing a methyl donor such as S-adenosyl-L-methionine (SAM).

Metabolism

The metabolic fate of this compound is currently unknown. It is plausible that it can be hydrolyzed back to L-pyroglutamic acid and methanol by esterase enzymes. L-pyroglutamic acid is then converted to L-glutamate by the enzyme 5-oxoprolinase (ATP-hydrolysing).

Experimental Protocols

The following section details methodologies for the extraction, identification, and quantification of this compound from natural sources. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific matrix under investigation.

Extraction from Plant Material (Portulaca oleracea)

This protocol describes a general procedure for the extraction of moderately polar compounds from plant tissue.

Materials:

-

Fresh or lyophilized plant material

-

Methanol (MeOH), HPLC grade

-

Water, ultrapure

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Sample Preparation: Homogenize fresh plant material or grind lyophilized material to a fine powder.

-

Extraction:

-

To 1 g of powdered plant material, add 10 mL of 80% aqueous methanol.

-

Vortex vigorously for 1 minute.

-

Sonicate for 30 minutes in a sonication bath.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet twice more.

-

Pool the supernatants.

-

-

Solvent Evaporation: Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator or under a stream of nitrogen.

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Reconstitute the dried extract in 5 mL of ultrapure water and load it onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of ultrapure water to remove highly polar impurities.

-

Elute the fraction containing this compound with 5 mL of methanol.

-

Evaporate the methanolic eluate to dryness.

-

-

Sample Reconstitution: Reconstitute the final dried extract in a known volume of the initial mobile phase for LC-MS analysis.

Analytical Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound in complex matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry Conditions (Example for Triple Quadrupole):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Quantifier: 144.1 -> 84.1 (Precursor [M+H]+ -> Product ion)

-

Qualifier: 144.1 -> 56.1 (Precursor [M+H]+ -> Product ion)

-

-

Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument and compound.

Method Validation:

The analytical method should be validated according to standard guidelines, including assessment of:

-

Linearity

-

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Specificity

-

Matrix effects

Table 2: Example LC-MS/MS Parameters for this compound Quantification

| Parameter | Value |

| Chromatography | |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | ESI+ |

| Precursor Ion [M+H]+ | 144.1 |

| Product Ion 1 (Quantifier) | 84.1 |

| Product Ion 2 (Qualifier) | 56.1 |

Signaling Pathways

Currently, there is no direct evidence in the scientific literature implicating this compound in specific signaling pathways. However, its precursor, L-pyroglutamic acid, is known to be involved in glutathione metabolism and can act as a glutamate analog, potentially interacting with glutamate receptors in the central nervous system. Further research is required to determine if this compound possesses unique signaling roles or if it primarily acts as a metabolic intermediate of L-pyroglutamic acid.

Conclusion

This compound is an intriguing natural product with a limited but confirmed presence in the plant kingdom and fermented goods. This guide provides a foundational understanding of its natural occurrence and a practical framework for its extraction and quantification. Significant research gaps remain, particularly concerning its quantitative distribution, specific biosynthetic and metabolic pathways, and potential biological functions. The methodologies and information presented herein are intended to facilitate further investigation into this lightly studied metabolite, which may hold untapped potential in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. This compound - MedChem Express [bioscience.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-pyroglutamate spontaneously formed from L-glutamate inhibits growth of the hyperthermophilic archaeon Sulfolobus solfataricus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Mechanism of Action of Methyl L-pyroglutamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl L-pyroglutamate, a derivative of the naturally occurring amino acid L-pyroglutamic acid, has garnered interest for its potential biological activities, including anti-inflammatory, neuroprotective, and antifungal properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in biological systems. Drawing from available literature on this compound and its structural analogues, this document details its likely molecular targets, delineates potential signaling pathways, and presents quantitative data from relevant studies. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.

Introduction

This compound is the methyl ester of L-pyroglutamic acid, a cyclic lactam of glutamic acid. L-pyroglutamic acid is notably found as the N-terminal residue of several peptides and proteins, including Thyrotropin-Releasing Hormone (TRH), where it is crucial for receptor binding and biological activity. The structural similarity of this compound to this key motif suggests potential interactions with similar biological targets. Furthermore, studies have identified this compound as a bioactive metabolite with anti-inflammatory and other beneficial properties[1]. This guide aims to consolidate the existing knowledge and provide a framework for future investigation into the therapeutic potential of this compound.

Potential Mechanisms of Action and Signaling Pathways

The biological effects of this compound are likely mediated through multiple pathways. Based on its structure and the activities of related compounds, two primary mechanisms are hypothesized: modulation of the Thyrotropin-Releasing Hormone (TRH) receptor signaling pathway and regulation of inflammatory responses.

Interaction with the TRH Receptor Signaling Pathway

Given that L-pyroglutamic acid is the N-terminal moiety of TRH, it is plausible that this compound could act as an analogue, potentially modulating the TRH receptor. The canonical TRH receptor signaling cascade is initiated by the binding of TRH to its G-protein coupled receptor (GPCR), primarily coupling to Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

While direct evidence for this compound binding to the TRH receptor is not yet available, the pathway remains a significant area for investigation.

Modulation of Inflammatory Pathways

Several studies have indicated that this compound and its analogues possess anti-inflammatory properties[1][2]. The primary mechanism appears to be the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests an interaction with key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

LPS, a component of gram-negative bacteria, activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting NO production, this compound may interfere with this pathway at one or more points.

Quantitative Data

Quantitative data for the biological activity of this compound is limited. However, a study by Gang et al. (2018) on a series of L-pyroglutamic acid esters provides valuable insights into the structure-activity relationship and offers comparative data for related compounds[2].

Table 1: Antifungal Activity of L-pyroglutamic Acid Esters against Phytophthora infestans

| Compound | R Group (Ester) | EC₅₀ (µg/mL)[2] |

| 2d | 4-Chlorobenzyl | 1.44 |

| 2j | 2,4-Dichlorobenzyl | 1.21 |

| Azoxystrobin | (Commercial Fungicide) | 7.85 |

| This compound | Methyl | Data not specified |

Table 2: Anti-inflammatory Activity of L-pyroglutamic Acid Analogues (Inhibition of NO Production in LPS-stimulated BV-2 cells)

| Compound | Structure | Inhibition Rate (%) at 10 µM[2] |

| 2e | 2-Fluorobenzyl ester | 45.3 |

| 2g | 2-Chlorobenzyl ester | 48.2 |

| 4d | 4-Chlorobenzyl amide | 51.7 |

| This compound | Methyl ester | Data not specified |

Note: While specific values for this compound were not highlighted in the publication, it can be inferred that its activity in these particular assays was not as potent as the analogues listed.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.

TRH Receptor Binding Assay (Competitive Binding)

This protocol is a general framework for assessing the binding affinity of this compound to TRH receptors expressed in a suitable cell line (e.g., HEK293 cells transfected with the TRH receptor gene).

Workflow Diagram:

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing the human TRH receptor in appropriate media.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer.

-

-

Binding Assay:

-

In a 96-well plate, add cell membranes, a constant concentration of radiolabeled TRH (e.g., [³H]TRH), and varying concentrations of unlabeled this compound.

-

For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of unlabeled TRH.

-

Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

Measurement of Nitric Oxide Production in LPS-Stimulated Microglia

This protocol, based on the Griess assay, quantifies the inhibitory effect of this compound on NO production in an inflammatory context.

Methodology:

-

Cell Culture:

-

Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the percentage of inhibition of NO production by this compound compared to the LPS-only control.

-

Conclusion and Future Directions

This compound presents as a promising bioactive compound with potential therapeutic applications, particularly in the realm of anti-inflammatory and neuroprotective agents. While its exact molecular mechanisms are not yet fully elucidated, current evidence strongly suggests an inhibitory effect on inflammatory pathways, specifically the reduction of nitric oxide production. The hypothesized interaction with the TRH receptor, based on structural analogy, warrants further investigation through direct binding and functional assays.

Future research should focus on:

-

Determining the binding affinity and functional activity of this compound at TRH and glutamate receptors.

-

Elucidating the specific molecular targets within the NF-κB and MAPK signaling pathways that are modulated by this compound.

-

Conducting in vivo studies to assess the pharmacokinetic profile, efficacy, and safety of this compound in relevant animal models of inflammation and neurological disorders.

A deeper understanding of these aspects will be crucial for the development of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide to the Chirality of Methyl L-pyroglutamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the stereochemical properties of Methyl L-pyroglutamate, a crucial chiral building block in organic synthesis, particularly within the pharmaceutical and cosmetic industries. Its defined stereochemistry is fundamental to its function in the synthesis of complex, biologically active molecules.

The Chiral Core: Stereochemistry and Configuration

This compound is the methyl ester of L-pyroglutamic acid, a cyclized derivative of the naturally occurring amino acid, L-glutamic acid.[1][2] The chirality of the molecule originates from a single stereocenter at the C2 position of the 5-oxopyrrolidine ring. According to the Cahn-Ingold-Prelog (CIP) priority rules, this center possesses an (S) absolute configuration. This inherent chirality is critical as it dictates the three-dimensional arrangement of the molecule, which is paramount for its specific interactions in biological systems and asymmetric syntheses.[3]

Origin of Chirality: Synthesis Pathway

The chirality of this compound is sourced directly from its precursor, L-glutamic acid, an inexpensive and abundant chiral synthon.[3] The synthesis typically involves a two-step process where the stereocenter is preserved throughout.

-

Lactamization : L-glutamic acid undergoes an intramolecular cyclization (lactamization) to form L-pyroglutamic acid. This reaction does not affect the chiral center at the alpha-carbon.

-

Esterification : The carboxylic acid group of L-pyroglutamic acid is then esterified, commonly using methanol in the presence of a catalyst such as thionyl chloride, to yield this compound.[4]